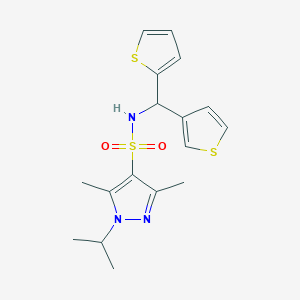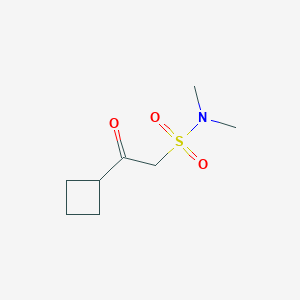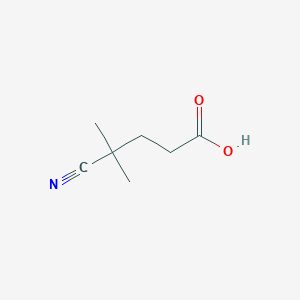
2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The compound is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid” is 1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 216.03 .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
A study by Feng et al. (2010) introduced an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, highlighting the potential of 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid derivatives in green chemistry applications (Feng et al., 2010).
Synthesis of Novel C-Nucleosides
The synthesis of novel C-nucleosides utilizing derivatives of 2-bromopyridine, such as 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid, was demonstrated by Kabat et al. (1988). These compounds, including 6-(β-D-ribofuranosyl)-2-bromopyridine, could serve as precursors for the development of new therapeutic agents (Kabat et al., 1988).
Reactivity with α-Halocarbonyl Compounds
Elliott et al. (1982) investigated the reactions of 6-substituted-2-aminopyridines with bromoacetone and 3-bromo-2-butanone, offering insights into the chemical reactivity and potential for synthesizing imidazo[1,2-a]pyridines, which are important in pharmaceutical chemistry (Elliott et al., 1982).
Copper-Catalyzed N-Formylation of Amines
Li et al. (2018) reported the use of Ethyl bromodifluoroacetate as an N-formylating agent in the copper-catalyzed N-formylation of amines. This process, involving derivatives similar to 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid, underscores the compound's utility in synthesizing a wide array of N-formamides, essential in various organic synthesis applications (Li et al., 2018).
Synthesis of Pseudopeptides
Gouge et al. (2004) utilized 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained via a Reformatsky-type reaction with ethyl bromodifluoroacetate, in the Ugi reaction to prepare various difluorinated pseudopeptides. This research indicates the broader implications of 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid derivatives in the synthesis of biologically active compounds (Gouge et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPFQKBKNKQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)


![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)



![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)